2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1,7,8,9-tetrahydro-6H-purin-6-one

Catalog No.
S13370316
CAS No.
M.F
C11H17N5O4
M. Wt
283.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)t...

Product Name

2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1,7,8,9-tetrahydro-6H-purin-6-one

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one

Molecular Formula

C11H17N5O4

Molecular Weight

283.28 g/mol

InChI

InChI=1S/C11H17N5O4/c1-15-4-16(7-2-5(18)6(3-17)20-7)9-8(15)10(19)14-11(12)13-9/h5-7,17-18H,2-4H2,1H3,(H3,12,13,14,19)/t5-,6+,7+/m0/s1

InChI Key

RIVQCSDZIOSPTL-RRKCRQDMSA-N

Canonical SMILES

CN1CN(C2=C1C(=O)NC(=N2)N)C3CC(C(O3)CO)O

Isomeric SMILES

CN1CN(C2=C1C(=O)NC(=N2)N)[C@H]3C[C@@H]([C@H](O3)CO)O

2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1,7,8,9-tetrahydro-6H-purin-6-one is a complex purine derivative characterized by its unique tetrahydrofuran moiety. Its molecular formula is C10H17N5O6, with a molecular weight of approximately 303.27 g/mol . This compound features a 2-amino group and a hydroxymethyl-substituted tetrahydrofuran ring, which contributes to its biological properties and potential applications in medicinal chemistry.

The chemical reactivity of this compound can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the hydroxymethyl group may undergo oxidation or condensation reactions. The purine ring can also engage in various electrophilic aromatic substitution reactions. Specific reactions include:

  • Nucleophilic substitution: The amino group can replace halogens in alkyl halides.
  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further study.

This compound exhibits significant biological activity, particularly as an antiviral and anticancer agent. Its structural similarity to nucleosides allows it to interfere with nucleic acid synthesis in pathogens and cancer cells. Studies have indicated that derivatives of this compound can inhibit viral replication and may induce apoptosis in malignant cells .

The synthesis of 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1,7,8,9-tetrahydro-6H-purin-6-one typically involves several steps:

  • Formation of the Tetrahydrofuran Ring: Starting from a suitable sugar precursor, the tetrahydrofuran ring is constructed through cyclization reactions.
  • Introduction of the Amino Group: The amino group is introduced via amination reactions using amines and appropriate coupling agents.
  • Purine Ring Assembly: The purine structure is synthesized through condensation reactions involving formamide or similar reagents.
  • Final Modifications: Additional functional groups are added to achieve the desired structure.

These steps may vary based on specific laboratory protocols and available reagents.

The primary applications of this compound lie in pharmaceuticals as potential antiviral and anticancer therapies. Its unique structure allows it to serve as a scaffold for developing new drugs targeting various diseases, particularly those related to viral infections and cancer proliferation . Additionally, it may find use in biochemical research as a tool for studying nucleic acid interactions.

Interaction studies indicate that this compound can effectively bind to viral polymerases and DNA/RNA polymerases due to its structural resemblance to natural nucleosides. These interactions can inhibit the activity of these enzymes, thereby preventing viral replication or tumor growth . Further research is ongoing to elucidate the specific binding affinities and mechanisms involved.

Several compounds share structural similarities with 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1,7,8,9-tetrahydro-6H-purin-6-one:

Compound NameMolecular FormulaUnique Features
2-Amino-9-(2-deoxy-D-ribofuranosyl)-1H-purin-6(9H)-oneC10H13N5O4Lacks hydroxymethyl group; found in DNA
2-Amino-8-bromo-9-(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuranC10H16BrN5O6Bromine substitution; potential for enhanced reactivity
N'-[9-(2-hydroxymethyl)oxolan-2-yl]-N,N-dimethylmethanimidamideC11H16N6O3Contains dimethylamino group; different pharmacological profile

These compounds highlight the uniqueness of 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1,7,8,9-tetrahydro-6H-purin-6-one due to its specific hydroxymethyl substitution and purine structure that may confer distinct biological properties.

XLogP3

-1.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

283.12805404 g/mol

Monoisotopic Mass

283.12805404 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

Explore Compound Types